molecular formula C18H27N3O4S B2431011 1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034621-28-6

1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2431011
CAS RN: 2034621-28-6
M. Wt: 381.49
InChI Key: YXISMEGBVWYGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C18H27N3O4S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Selectivity

One notable application involves the design of enzyme inhibitors that exhibit high selectivity and potency. For example, certain tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) while displaying minimal affinity towards the alpha 2-adrenoceptor, indicating their potential use in precisely targeting specific enzymes without affecting others significantly (Grunewald et al., 1997), (Grunewald, Romero, & Criscione, 2005).

Antimicrobial Properties

Isoquinoline derivatives have also been explored for their antimicrobial properties. Synthesis of novel piperidinyl tetrahydroisoquinolines and their investigation against various pathogenic strains demonstrated promising antibacterial and antifungal activities, suggesting these compounds could contribute to the development of new antimicrobial agents (Zaki et al., 2021).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of isoquinoline derivatives highlight their potential in creating complex molecular architectures. For instance, novel synthetic routes have been developed to generate compounds with distinct structural features, offering valuable insights into the manipulation of chemical structures for desired properties and applications (Jeon et al., 2015), (Li & Wu, 2011).

Anion Complexation

Moreover, macrocyclic bis(ureas) based on similar structural motifs have been synthesized and studied for their anion complexation capabilities. These studies reveal the potential of such compounds in forming complexes with various anions, which could have implications in environmental science and analytical chemistry (Kretschmer, Dittmann, & Beck, 2014).

properties

IUPAC Name

1-(oxan-4-yl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-2-11-26(23,24)21-8-5-14-3-4-17(12-15(14)13-21)20-18(22)19-16-6-9-25-10-7-16/h3-4,12,16H,2,5-11,13H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXISMEGBVWYGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea

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